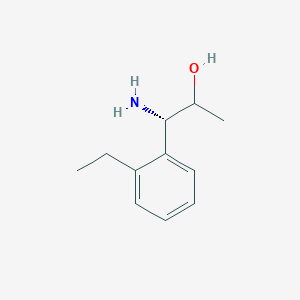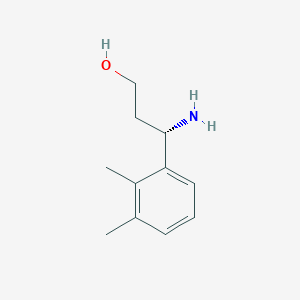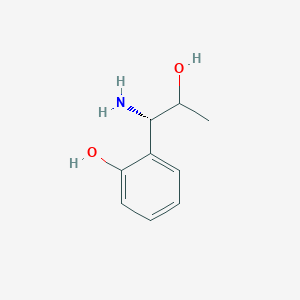![molecular formula C7H6ClN3O B15236090 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a heterocyclic compound that belongs to the triazolopyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent such as iodine in dimethyl sulfoxide (DMSO) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Iodine in DMSO is commonly used for oxidative cyclization.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent
Neuroprotection: Some derivatives have shown promise as neuroprotective and anti-neuroinflammatory agents.
Enzyme Inhibition: The compound and its derivatives are studied for their ability to inhibit specific enzymes, such as CDK2, which is a target for cancer treatment.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives can inhibit CDK2 by binding to the active site and preventing the enzyme from phosphorylating its substrates . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its CDK2 inhibitory activity and potential as an anticancer agent.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibition properties.
Uniqueness
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical modifications allows for the development of a wide array of derivatives with tailored properties for different applications.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6ClN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3 |
Clave InChI |
SAVSMSFIGNCKQX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N2C=C(C=CC2=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)



